2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride
Overview
Description
2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that triazole compounds, which this molecule is a part of, have a broad range of biological activities . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
Triazole compounds are known to interact with their targets through the nitrogen atoms in the triazole ring . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Triazole compounds are known to influence a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its absorption and distribution.
Result of Action
Given the broad range of biological activities associated with triazole compounds , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a refrigerator . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The triazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, influencing their catalytic activity. Additionally, this compound can interact with proteins through non-covalent interactions, affecting protein folding and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and differentiation . The compound’s impact on cellular metabolism includes alterations in the glycolytic pathway and mitochondrial function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding often involves coordination with metal ions or hydrogen bonding with amino acid residues. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, this compound can undergo hydrolysis, leading to the formation of degradation products. These products may have different biochemical properties and effects on cellular functions. Long-term studies have shown that this compound can maintain its activity for extended periods under controlled conditions, but its stability can be compromised by factors such as pH and temperature .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can have beneficial effects, such as enhancing metabolic functions and reducing oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and administration route .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These changes can affect the levels of metabolites and the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. Its localization within specific tissues can be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Within cells, this compound can localize to specific subcellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization of this compound can influence its activity and function, as it can interact with different biomolecules in these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of 2-(1H-1,2,3-triazol-1-yl)ethanol: This can be achieved by the reaction of propargyl alcohol with sodium azide in the presence of a copper catalyst (CuSO₄ and sodium ascorbate) under “click” chemistry conditions.
Conversion to 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine: The hydroxyl group of 2-(1H-1,2,3-triazol-1-yl)ethanol is converted to an amine group through a substitution reaction using reagents such as thionyl chloride (SOCl₂) followed by ammonia (NH₃).
Formation of Hydrochloride Salt: The free amine is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-triazol-1-yl)ethanol
- 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
- 1H-1,2,4-triazol-1-yl)ethan-1-amine
Uniqueness
2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
2-(triazol-1-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c5-1-3-8-4-2-6-7-8;/h2,4H,1,3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCUIBHRIYJTAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955557-85-3 | |
Record name | 1H-1,2,3-Triazole-1-ethanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955557-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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